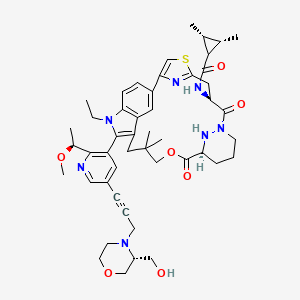

pan-KRAS-IN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C48H61N7O7S |

|---|---|

Molecular Weight |

880.1 g/mol |

IUPAC Name |

cis-(2R,3S)-N-[(7S,13S)-21-ethyl-20-[5-[3-[(3R)-3-(hydroxymethyl)morpholin-4-yl]prop-1-ynyl]-2-[(1S)-1-methoxyethyl]-3-pyridinyl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C48H61N7O7S/c1-8-54-40-14-13-32-20-34(40)36(44(54)35-19-31(23-49-43(35)30(4)60-7)11-9-15-53-17-18-61-25-33(53)24-56)22-48(5,6)27-62-47(59)37-12-10-16-55(52-37)46(58)38(21-41-50-39(32)26-63-41)51-45(57)42-28(2)29(42)3/h13-14,19-20,23,26,28-30,33,37-38,42,52,56H,8,10,12,15-18,21-22,24-25,27H2,1-7H3,(H,51,57)/t28-,29+,30-,33+,37-,38-,42?/m0/s1 |

InChI Key |

OXNMDFCABBFAJZ-GELNLEHPSA-N |

Isomeric SMILES |

CCN1C2=C3C=C(C=C2)C4=CSC(=N4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCOC[C@H]7CO)[C@H](C)OC)(C)C)NC(=O)C8[C@@H]([C@@H]8C)C |

Canonical SMILES |

CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCOCC7CO)C(C)OC)(C)C)NC(=O)C8C(C8C)C |

Origin of Product |

United States |

Foundational & Exploratory

Pan-KRAS-IN-8: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of pan-KRAS-IN-8, a novel and potent inhibitor of KRAS, a critical target in cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Introduction

Mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, colorectal, and lung cancers. The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes such as proliferation, differentiation, and survival. Oncogenic mutations lock KRAS in a constitutively active state, leading to uncontrolled cell growth. The development of inhibitors that can effectively target various KRAS mutants, known as pan-KRAS inhibitors, represents a significant advancement in precision oncology.

This compound, also identified as Compound 38 in patent literature, has emerged as a potent pan-KRAS inhibitor. This guide details its discovery, mechanism of action, synthesis, and the experimental methodologies used for its characterization.

Discovery and Mechanism of Action

This compound was identified through research efforts focused on developing compounds that can inhibit a broad range of KRAS mutations. Its discovery is detailed in the patent document WO2024060966A1.

The primary mechanism of action of this compound is the inhibition of the KRAS signaling pathway. By binding to the KRAS protein, it disrupts the downstream signaling cascades that promote cancer cell proliferation and survival.

KRAS Signaling Pathway and Inhibition

The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for this compound.

Caption: KRAS Signaling Pathway and Point of Inhibition.

Quantitative Biological Data

This compound has demonstrated potent anti-proliferative activity against various KRAS-mutant cancer cell lines. The following tables summarize the available quantitative data.

| Compound | Cell Line | KRAS Mutation | IC50 (nM) | Reference |

| This compound | AsPC-1 | G12D | 0.07 | [1] |

| This compound | SW480 | G12V | 0.18 | [1] |

Synthesis of this compound (Compound 38)

The chemical synthesis of this compound is detailed in patent WO2024060966A1. The synthesis is a multi-step process involving the preparation of key intermediates followed by their assembly to yield the final compound. A generalized workflow for the synthesis is presented below.

Caption: Generalized Synthesis Workflow for this compound.

Note: For the detailed, step-by-step synthesis protocol, including reagents, reaction conditions, and purification methods, please refer to the "Examples" section of patent WO2024060966A1.

Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of this compound.

Cell Viability Assay (e.g., CCK-8 or CellTiter-Glo®)

This assay is used to determine the anti-proliferative activity of the inhibitor.

-

Cell Seeding: Cancer cell lines with known KRAS mutations (e.g., AsPC-1, SW480) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Reagent Addition: A viability reagent (e.g., CCK-8 or CellTiter-Glo®) is added to each well according to the manufacturer's instructions.

-

Signal Measurement: After a short incubation with the reagent, the absorbance or luminescence is measured using a plate reader.

-

Data Analysis: The data is normalized to the vehicle control, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is calculated using a non-linear regression analysis.

Caption: Workflow for a Cell Viability Assay.

Western Blotting for Pathway Analysis

This technique is used to assess the effect of the inhibitor on the phosphorylation status of key proteins in the KRAS signaling pathway.

-

Cell Lysis: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of KRAS downstream effectors (e.g., p-ERK, ERK, p-AKT, AKT).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

-

Analysis: The band intensities are quantified to determine the change in protein phosphorylation levels upon inhibitor treatment.

Conclusion

This compound is a promising pan-KRAS inhibitor with potent activity against cancer cells harboring various KRAS mutations. This technical guide provides a foundational understanding of its discovery, synthesis, and biological characterization. Further research and development will be crucial to fully elucidate its therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for the primary research and patent literature. For complete and detailed information, please refer to the cited references.

References

The Architecture of Pan-KRAS Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pursuit of effective therapies targeting KRAS, one of the most frequently mutated oncogenes in human cancers, has been a long and arduous journey. For decades, KRAS was deemed "undruggable" due to its picomolar affinity for GTP and the absence of deep hydrophobic pockets. The landscape, however, has been dramatically reshaped by the advent of direct KRAS inhibitors. While initial successes focused on allele-specific covalent inhibitors for the KRAS G12C mutant, the frontier has rapidly expanded to a more ambitious goal: the development of pan-KRAS inhibitors capable of targeting multiple KRAS variants. This guide provides a technical deep dive into the core structures, mechanisms of action, and characterization of these promising therapeutic agents.

Core Scaffolds and Structure-Activity Relationships of Pan-KRAS Inhibitors

The development of pan-KRAS inhibitors has largely revolved around non-covalent strategies, targeting pockets on the KRAS protein that are conserved across various mutant forms. A key focus has been the Switch II pocket (S-II P), an allosteric site that, when occupied, can lock KRAS in an inactive state.[1] More recently, inhibitors targeting the active, GTP-bound "ON" state of KRAS have also emerged.

Switch I/II Pocket Binders

A prominent class of pan-KRAS inhibitors binds to a pocket located between the Switch I and Switch II regions of the protein. These inhibitors are mechanistically distinct from the G12C-specific covalent inhibitors.

-

BI-2852 and its Analogs: BI-2852 was a pioneering example of a pan-KRAS inhibitor that binds to this Switch I/II pocket with nanomolar affinity.[2] Its core structure features a central scaffold that allows for key interactions within this shallow pocket. Structure-activity relationship (SAR) studies on this series have focused on optimizing interactions with polar and charged residues in the pocket to enhance affinity and cell-based activity.

-

BAY-293: This compound is a potent inhibitor of the interaction between KRAS and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that promotes the activation of KRAS. By disrupting the KRAS-SOS1 interaction, BAY-293 effectively acts as a pan-KRAS inhibitor.

RAS(ON) Inhibitors

A newer class of pan-RAS inhibitors, often referred to as "molecular glues," targets the active, GTP-bound state of RAS.

-

Daraxonrasib (RMC-6236): This clinical-stage inhibitor functions by forming a tri-complex with cyclophilin A (CypA) and the active form of RAS. This "molecular glue" mechanism effectively blocks the interaction of RAS with its downstream effectors, such as RAF. The core structure of daraxonrasib is designed to facilitate these protein-protein interactions.

Other Emerging Scaffolds

Scaffold hopping and structure-based drug design are continuously yielding novel chemotypes for pan-KRAS inhibition.

-

ADT-007: This pan-RAS inhibitor possesses an indene scaffold and has been shown to potently inhibit the growth of cancer cells with various RAS mutations.[3]

The chemical structures of representative pan-KRAS inhibitors are shown below:

| Inhibitor | Chemical Structure |

| BI-2852 |  |

| BAY-293 |  |

| ADT-007 |  |

Quantitative Analysis of Pan-KRAS Inhibitor Potency

The characterization of pan-KRAS inhibitors involves a battery of biochemical and cell-based assays to determine their binding affinity and functional potency against wild-type and various mutant forms of KRAS.

Biochemical Potency

Biochemical assays provide a direct measure of the inhibitor's interaction with the KRAS protein.

| Inhibitor | Target | Assay Type | Kd (nM) | IC50 (nM) | Reference |

| BI-2852 | KRAS G12D (GTP-bound) | ITC | 740 | [4] | |

| BI-2852 | KRAS-SOS1 Interaction | In vitro | 7.54 ± 1.35 µM | [3] | |

| BAY-293 | KRAS-SOS1 Interaction | In vitro | 85.08 ± 4.32 | [3] |

Cell-Based Potency

Cell-based assays are crucial for evaluating the inhibitor's ability to engage KRAS and inhibit its downstream signaling in a cellular context.

| Inhibitor | Cell Line | KRAS Mutation | Assay Type | IC50 | Reference |

| BAY-293 | Multiple PDAC cell lines | Mutant | Proliferation | 0.95 to 6.64 µM | [3] |

| BAY-293 | Multiple NSCLC cell lines | Mutant | Proliferation | 1.29 to 17.84 µM | [3] |

| BAY-293 | Multiple CRC cell lines | Mutant | Proliferation | 1.15 to 5.26 µM | [3] |

| BI-2852 | Multiple PDAC cell lines | Mutant | Proliferation | 18.83 to >100 µM | [3] |

| BI-2852 | Multiple NSCLC cell lines | Mutant | Proliferation | 4.63 to >100 µM | [3] |

| BI-2852 | Multiple CRC cell lines | Mutant | Proliferation | 19.21 to >100 µM | [3] |

| ADT-007 | HCT-116 | G13D | Growth Inhibition | 5 nM | [3] |

| ADT-007 | MIA PaCa-2 | G12C | Growth Inhibition | 2 nM | [3] |

Key Experimental Protocols

The discovery and characterization of pan-KRAS inhibitors rely on a suite of robust biochemical and biophysical assays. Below are detailed methodologies for three key experiments.

TR-FRET for KRAS Nucleotide Exchange

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a widely used method to monitor the exchange of GDP for GTP in KRAS, a critical step in its activation.

Principle: This assay measures the binding of a fluorescently labeled GTP analog to KRAS. Inhibition of nucleotide exchange by a compound results in a decreased TR-FRET signal.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA).

-

Dilute recombinant, purified GDP-loaded KRAS protein to the desired concentration in the reaction buffer.

-

Prepare serial dilutions of the test inhibitor in DMSO, followed by a final dilution in the reaction buffer.

-

Prepare a solution of the guanine nucleotide exchange factor (GEF), such as SOS1, and a fluorescently labeled GTP analog (e.g., BODIPY-GTP) in the reaction buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the diluted KRAS protein to each well.

-

Add 5 µL of the diluted test inhibitor or DMSO control to the respective wells.

-

Incubate for 30 minutes at room temperature to allow for inhibitor binding to KRAS.

-

Initiate the exchange reaction by adding 10 µL of the GEF/fluorescent GTP mixture.

-

Incubate for 60-120 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, with excitation at the donor fluorophore's wavelength and emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

AlphaLISA for KRAS-Effector Interaction

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay used to measure protein-protein interactions, such as the binding of active KRAS to its effector, RAF.

Principle: Donor and acceptor beads are brought into proximity when KRAS binds to RAF. Upon laser excitation of the donor beads, a singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal. An inhibitor that disrupts the KRAS-RAF interaction will lead to a decrease in the AlphaLISA signal.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM MgCl₂, 0.1% BSA, 0.05% Tween-20).

-

Biotinylate one of the binding partners (e.g., KRAS) and conjugate the other (e.g., the RAS-binding domain of RAF) to an acceptor bead.

-

Prepare serial dilutions of the test inhibitor in DMSO, followed by a final dilution in the assay buffer.

-

Prepare a mixture of streptavidin-coated donor beads and the biotinylated KRAS protein.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the acceptor bead-conjugated RAF to each well.

-

Add 5 µL of the diluted test inhibitor or DMSO control.

-

Add 5 µL of GTPγS (a non-hydrolyzable GTP analog) to activate KRAS.

-

Add 5 µL of the biotinylated KRAS/streptavidin-donor bead mixture.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaLISA-compatible plate reader.

-

Plot the AlphaLISA signal against the inhibitor concentration and fit the data to determine the IC50 value.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between a small molecule inhibitor and a protein.

Principle: A protein (ligand) is immobilized on a sensor chip. The binding of a small molecule (analyte) to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Methodology:

-

Surface Preparation:

-

Select a suitable sensor chip (e.g., CM5 for amine coupling).

-

Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the purified KRAS protein to the desired density on one flow cell. Use a separate flow cell as a reference surface, either leaving it blank or immobilizing a control protein.

-

Deactivate any remaining active esters on the surface with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the test inhibitor in a suitable running buffer (e.g., HBS-EP+).

-

Inject the different concentrations of the inhibitor over both the KRAS-immobilized and reference flow cells at a constant flow rate. This is the association phase.

-

After the injection, flow the running buffer over the sensor surface to monitor the dissociation of the inhibitor. This is the dissociation phase.

-

Between different inhibitor injections, regenerate the sensor surface using a solution that removes the bound inhibitor without denaturing the immobilized protein (e.g., a short pulse of low pH glycine).

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the signal of the KRAS-immobilized flow cell to obtain the specific binding sensorgram.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Visualizing KRAS Signaling and Drug Discovery Workflows

KRAS Signaling Pathway

KRAS acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. In its active form, it engages with a multitude of downstream effector proteins, leading to the activation of several signaling cascades, most notably the MAPK/ERK and PI3K/AKT/mTOR pathways, which drive cell proliferation, survival, and differentiation.

Caption: Simplified KRAS signaling pathway and points of intervention for pan-KRAS inhibitors.

Pan-KRAS Inhibitor Discovery Workflow

The discovery of novel pan-KRAS inhibitors follows a multi-stage process, beginning with the identification of initial hits and progressing through rigorous characterization and optimization.

Caption: A typical workflow for the discovery and preclinical development of pan-KRAS inhibitors.

Conclusion

The development of pan-KRAS inhibitors represents a paradigm shift in the treatment of KRAS-driven cancers. By moving beyond the G12C mutation, these agents offer the potential to treat a much broader patient population. The continued exploration of novel chemical scaffolds, a deeper understanding of the molecular mechanisms of inhibition, and the application of robust and quantitative experimental methodologies will be critical in advancing this exciting class of therapeutics from the laboratory to the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bitesizebio.com [bitesizebio.com]

Pan-KRAS Inhibitors: A Technical Guide to Targeting the Switch-II Pocket

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Activating mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP/GDP and the absence of well-defined allosteric binding sites. However, the discovery of a druggable allosteric pocket, the Switch-II pocket (S-IIP), has revolutionized the field, leading to the development of both mutant-specific and, more recently, pan-KRAS inhibitors.[2][3]

This technical guide provides an in-depth overview of pan-KRAS inhibitors that target this crucial binding site. It details their mechanism of action, summarizes key quantitative data, outlines experimental protocols for their characterization, and visualizes the relevant biological and experimental workflows.

The Switch-II Pocket: A Hub for Allosteric Inhibition

The Switch-II pocket is a transient, inducible pocket on the surface of KRAS that becomes accessible in the GDP-bound (inactive) state.[4][5] Inhibitors that bind to this pocket allosterically prevent the conformational changes required for GTP binding and subsequent activation of downstream effector proteins.[4][5] This mechanism effectively locks KRAS in an inactive state, thereby inhibiting oncogenic signaling. Several pan-KRAS inhibitors, which are active against multiple KRAS mutants, leverage this binding site.

Quantitative Data for Pan-KRAS Inhibitors

The following table summarizes the binding affinities (KD) and half-maximal inhibitory concentrations (IC50) for several notable non-covalent pan-KRAS inhibitors that target the Switch-II pocket.

| Inhibitor | Target(s) | KD (nM) | IC50 (nM) | Assay Type | Reference(s) |

| BI-2865 | WT, G12C, G12D, G12V, G13D | 6.9 (WT), 4.5 (G12C), 32 (G12D), 26 (G12V), 4.3 (G13D) | ~140 (BaF3 proliferation) | Biochemical & Cellular | [6][7] |

| BI-2493 | Pan-KRAS | Not explicitly stated | < 140 (BaF3 proliferation) | Cellular | [1][8][9] |

| BI-2852 | Pan-KRAS | 740 (G12D, ITC) | 490 (GTP-KRASG12D::SOS1 AlphaScreen) | Biochemical | [10][11][12] |

| BAY-293 | Pan-KRAS | Not explicitly stated | 85.08 ± 4.32 (in vitro) | Biochemical | [13] |

Experimental Protocols

A suite of biochemical and biophysical assays is essential for the discovery and characterization of pan-KRAS inhibitors. Below are detailed methodologies for key experiments.

Nucleotide Exchange Assays

These assays are fundamental for identifying compounds that inhibit the exchange of GDP for GTP, a critical step in KRAS activation.

a) TR-FRET Based Nucleotide Exchange Assay

This high-throughput assay measures the binding of GTP to KRAS.

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the binding of a fluorescently labeled GTP analog to KRAS. Inhibition of this binding by a compound results in a decrease in the FRET signal.[14][15]

-

Materials:

-

Purified, GDP-loaded KRAS protein (wild-type or mutant)

-

Guanine nucleotide exchange factor (GEF), e.g., SOS1

-

Fluorescently labeled GTP (e.g., BODIPY-GTP)

-

Terbium-labeled anti-His-tag antibody (if using His-tagged KRAS)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM TCEP)

-

Test compounds

-

384-well microplates

-

TR-FRET compatible plate reader

-

-

Protocol:

-

Prepare serial dilutions of the test inhibitor.

-

In a 384-well plate, add the GDP-loaded KRAS protein.

-

Add the test inhibitor or vehicle control and pre-incubate.

-

Initiate the nucleotide exchange reaction by adding a mixture of the GEF (e.g., SOS1) and fluorescently labeled GTP.

-

Incubate at room temperature to allow for nucleotide exchange.

-

Add the Terbium-labeled antibody.

-

Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., for donor and acceptor fluorophores).

-

Calculate the TR-FRET ratio and determine the IC50 values for the inhibitors.[14][16]

-

b) AlphaLISA KRAS-RAF Interaction Assay

This assay indirectly measures KRAS activation by quantifying its interaction with the downstream effector RAF.

-

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the interaction between activated (GTP-bound) KRAS and the RAS-binding domain (RBD) of RAF. Inhibitors that prevent KRAS activation will disrupt this interaction, leading to a loss of the AlphaLISA signal.[17][18]

-

Materials:

-

His-tagged KRAS protein

-

GST-tagged RAF-RBD

-

AlphaLISA Nickel Chelate Donor beads

-

AlphaLISA Glutathione Acceptor beads

-

GTPγS (a non-hydrolyzable GTP analog)

-

Assay buffer

-

Test compounds

-

384-well microplates

-

AlphaLISA-compatible plate reader

-

-

Protocol:

-

Prepare serial dilutions of the test compound.

-

In a 384-well plate, add the His-tagged KRAS protein and the test compound.

-

Add GTPγS to activate KRAS.

-

Add the GST-tagged RAF-RBD.

-

Add a mixture of the AlphaLISA Donor and Acceptor beads.

-

Incubate in the dark at room temperature.

-

Read the plate on an AlphaLISA reader.

-

Determine the IC50 values from the dose-response curves.

-

X-Ray Crystallography

This technique provides high-resolution structural information on how an inhibitor binds to KRAS.

-

Principle: A purified KRAS-inhibitor complex is crystallized, and the crystal is diffracted with X-rays. The resulting diffraction pattern is used to determine the three-dimensional atomic structure of the complex.[19][20]

-

Methodology:

-

Protein Expression and Purification: Express and purify high-purity, soluble KRAS protein.

-

Complex Formation: Incubate the purified KRAS protein with a molar excess of the inhibitor to ensure saturation of the binding site.

-

Crystallization Screening: Use vapor diffusion (hanging or sitting drop) methods to screen a wide range of crystallization conditions (precipitants, pH, temperature, additives).

-

Crystal Optimization: Refine the initial crystallization conditions to obtain large, well-diffracting single crystals.

-

Data Collection: Mount a crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source, to collect diffraction data.

-

Structure Determination and Refinement: Process the diffraction data and use molecular replacement (with a known KRAS structure as a model) to solve the phase problem. Refine the atomic model against the experimental data to obtain the final structure.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying protein-ligand interactions in solution, particularly for fragment-based screening and characterizing binding dynamics.

-

Principle: NMR spectroscopy detects changes in the chemical environment of atomic nuclei upon ligand binding. For protein-observed NMR, changes in the chemical shifts of backbone amide protons and nitrogens in an isotopically labeled protein are monitored.[21][22]

-

Materials:

-

15N-labeled KRAS protein

-

NMR buffer (e.g., PBS with D₂O)

-

Test compounds or fragment library

-

NMR spectrometer with a cryoprobe

-

-

Protocol (for 1H-15N HSQC-based fragment screening):

-

Protein Preparation: Express and purify 15N-labeled KRAS protein. Ensure the protein is in a stable, monomeric state in the NMR buffer.[23]

-

Reference Spectrum: Acquire a 2D 1H-15N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amino acid residue's backbone amide group.

-

Fragment Screening: Add a single compound or a mixture of non-overlapping fragments to the protein sample and acquire another HSQC spectrum.

-

Hit Identification: Compare the spectra with and without the fragments. Significant chemical shift perturbations (CSPs) of specific peaks indicate that a fragment is binding to the protein at or near those residues.

-

Binding Site Mapping: Map the residues with significant CSPs onto the 3D structure of KRAS to identify the binding site.

-

Affinity Determination: Perform titration experiments by adding increasing concentrations of the hit compound and monitoring the chemical shift changes to determine the dissociation constant (KD).[24]

-

Visualizations

KRAS Signaling Pathway

The following diagram illustrates the central role of KRAS in downstream signaling cascades that are aberrantly activated in cancer.

Caption: KRAS signaling pathways and the point of intervention for pan-KRAS inhibitors.

Experimental Workflow for Pan-KRAS Inhibitor Characterization

This diagram outlines a typical workflow for the identification and characterization of novel pan-KRAS inhibitors.

Caption: A generalized workflow for the discovery and development of pan-KRAS inhibitors.

Conclusion

The advent of pan-KRAS inhibitors targeting the Switch-II pocket represents a paradigm shift in the treatment of KRAS-driven cancers. This new class of therapeutics holds the promise of broader efficacy across a range of KRAS mutations. The continued application of advanced biochemical, biophysical, and structural biology techniques, as outlined in this guide, will be instrumental in the discovery and optimization of the next generation of pan-KRAS inhibitors, ultimately providing new therapeutic options for patients with these challenging malignancies.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]

- 9. Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The small molecule BI-2852 induces a nonfunctional dimer of KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. opnme.com [opnme.com]

- 12. researchgate.net [researchgate.net]

- 13. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. aurorabiolabs.com [aurorabiolabs.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. revvity.com [revvity.com]

- 19. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. rcsb.org [rcsb.org]

- 21. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

Harnessing the Unseen: A Technical Guide to Pan-KRAS Inhibitors for Previously "Undruggable" Mutants

For Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) has been one of the most sought-after yet elusive targets in oncology. As the most frequently mutated oncogene, present in approximately 25% of all human cancers, its role in driving tumor initiation and progression is undisputed.[1] Mutations, particularly at codons G12, G13, and Q61, lock the KRAS protein in a constitutively active, GTP-bound state, leading to aberrant downstream signaling through pathways like the MAPK and PI3K cascades.[2][3] The protein's picomolar affinity for GTP and the absence of deep, druggable pockets on its surface earned it the moniker "undruggable".[4][5]

The landscape began to shift dramatically with the development and approval of covalent inhibitors specifically targeting the KRAS G12C mutant, such as sotorasib and adagrasib.[6] While a landmark achievement, these agents only address a fraction of KRAS-driven cancers, as mutations like G12D and G12V are far more prevalent in deadly malignancies like pancreatic ductal adenocarcinoma (PDAC).[4][7] This has spurred the development of a new class of therapeutics: pan-KRAS inhibitors , designed to target multiple KRAS mutants, including those long considered beyond therapeutic reach. This guide provides a detailed overview of the mechanisms, key compounds, experimental evaluation, and clinical landscape of these promising agents.

Core Mechanisms of Pan-KRAS Inhibition

Unlike allele-specific inhibitors, pan-KRAS inhibitors employ broader strategies to disrupt oncogenic signaling. These can be categorized by the state of KRAS they target and their mechanism of action.

-

Targeting the Active "ON" State (GTP-Bound): A novel and powerful approach involves engaging the active conformation of KRAS. These inhibitors prevent the interaction between GTP-bound KRAS and its downstream effectors, directly blocking the oncogenic signal. A leading strategy in this class is the formation of a "tri-complex" or "molecular glue".

-

RMC-6236 (Daraxonrasib): This agent first binds to the chaperone protein cyclophilin A (CypA). This binary complex then undergoes a conformational change that allows it to bind with high affinity to the active, GTP-bound form of KRAS, sterically hindering its interaction with effector proteins like RAF.[5][8][9] This mechanism is effective against a wide range of KRAS mutants (G12X, G13X, Q61X) and even wild-type RAS isoforms.[8][9]

-

-

Targeting the Inactive "OFF" State (GDP-Bound): This strategy is analogous to that of the first-generation G12C inhibitors. These non-covalent agents bind to a pocket on the inactive KRAS protein, trapping it in the "OFF" state and preventing its activation by Guanine Nucleotide Exchange Factors (GEFs) like SOS1.[10]

-

Inhibiting KRAS-SOS1 Interaction: Some inhibitors are designed to disrupt the protein-protein interaction between KRAS and its primary activator, SOS1. By preventing SOS1 from catalyzing the exchange of GDP for GTP, these compounds keep KRAS in its inactive state.[13][14]

Key Pan-KRAS Inhibitors: Preclinical and Clinical Data

The following tables summarize quantitative data for prominent pan-KRAS and broad-spectrum KRAS inhibitors currently under investigation.

Table 1: Preclinical Activity of Key Pan-KRAS Inhibitors

| Inhibitor | Mechanism of Action | Target Mutations | Cell Line (Mutation) | Assay Type | IC50 / EC50 | Citation(s) |

|---|---|---|---|---|---|---|

| RMC-6236 | RAS(ON) Tri-complex Inhibitor | Pan-RAS (G12D, G12V, G12C, etc.) | HPAC (KRAS G12D) | pERK Inhibition | <1 nM | [15] |

| Capan-2 (KRAS G12V) | pERK Inhibition | <1 nM | [15] | |||

| KRAS Mutant Panel | RAF Binding | 0.2 - 1.4 nM | [15] | |||

| BI-2852 | KRAS-SOS1 Interaction Inhibitor | Pan-KRAS | NCI-H358 (KRAS G12C) | pERK Inhibition | 5.8 µM | [16] |

| GTP-KRAS G12D::SOS1 | AlphaScreen | 490 nM | [16] | |||

| KRAS G12D | Isothermal Titration Calorimetry (ITC) | K_D_: 740 nM | [16][17] | |||

| MRTX1133 * | Non-covalent G12D(OFF) Inhibitor | Primarily KRAS G12D | AGS (KRAS G12D) | pERK Inhibition | 2 nM | [18] |

| AGS (KRAS G12D) | 2D Viability | 6 nM | [18] | |||

| TH-Z827 | G12D Salt-Bridge Inhibitor | Primarily KRAS G12D | PANC-1 (KRAS G12D) | Proliferation | 4.4 µM | [19] |

| | | | Panc 04.03 (KRAS G12D) | Proliferation | 4.7 µM |[19] |

*While primarily a G12D inhibitor, MRTX1133 is crucial in the context of targeting previously undruggable mutants and has demonstrated some activity against other non-G12D mutants.[6][20][21]

Table 2: Clinical Trial Efficacy of Pan-RAS Inhibitor RMC-6236 (Daraxonrasib)

| Trial / Cohort | Tumor Type | KRAS Mutation | Treatment Line | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) | Citation(s) |

|---|---|---|---|---|---|---|---|---|

| RMC-6236-001 | Pancreatic Ductal Adenocarcinoma (PDAC) | G12X (D, R, V, S) | ≥ 2nd Line | 46 | 20% | 87% | - | [12][22] |

| RMC-6236-001 | Non-Small Cell Lung Cancer (NSCLC) | G12X (non-G12C) | Previously Treated | 40 | 38% | 86% (35% PR + 48% SD) | - | [22][23] |

| RASolute 302 (Phase I/Ib data) | Pancreatic Cancer | G12X | 2nd Line | 127 (total PDAC) | 29% | 91% | 8.5 months | [9] |

| | Pancreatic Cancer | Any RAS | 2nd Line | | - | - | 7.6 months |[9] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is critical for understanding the development and mechanism of pan-KRAS inhibitors.

KRAS Signaling Cascade and Inhibitor Targets

The diagram below illustrates the core KRAS signaling pathway and the points of intervention for different classes of inhibitors. Oncogenic mutations trap KRAS in the active, GTP-bound state, leading to constitutive activation of downstream effector pathways like RAF-MEK-ERK (MAPK) and PI3K-AKT.

Caption: KRAS signaling cascade and points of therapeutic intervention.

Experimental Workflow for Pan-KRAS Inhibitor Evaluation

The development of a pan-KRAS inhibitor follows a rigorous screening and validation cascade, progressing from initial biochemical assays to complex in vivo models.

References

- 1. youtube.com [youtube.com]

- 2. The Future of KRAS Targeting Cancer Therapies Beyond G12C [delveinsight.com]

- 3. jetir.org [jetir.org]

- 4. Mutant KRAS inhibitors enter the scene of precision therapeutics for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drugging the ‘undruggable’ KRAS: breakthroughs, challenges, and opportunities in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KRAS inhibitors: The next frontier beckons - Pharmaceutical Technology [pharmaceutical-technology.com]

- 8. What is the mechanism of action of RMC-6236? [synapse.patsnap.com]

- 9. letswinpc.org [letswinpc.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pardon Our Interruption [opnme.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Small Molecule with Big Impact: MRTX1133 Targets the KRASG12D Mutation in Pancreatic Cancer [ouci.dntb.gov.ua]

- 21. biorxiv.org [biorxiv.org]

- 22. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer (21.03.2025) [di.aerzteblatt.de]

- 23. onclive.com [onclive.com]

Decoding Specificity: A Technical Guide to the Selectivity of Pan-KRAS Inhibitors for KRAS Isoforms

For Researchers, Scientists, and Drug Development Professionals

The development of inhibitors targeting KRAS, a pivotal oncogene mutated in a significant fraction of human cancers, has been a long-standing challenge in oncology. While isoform-specific inhibitors, such as those targeting KRAS G12C, have shown clinical success, their applicability is limited to a subset of patients. The emergence of pan-KRAS inhibitors, designed to target multiple KRAS mutants, offers a promising strategy to broaden the therapeutic reach. This technical guide provides an in-depth analysis of the selectivity of pan-KRAS inhibitors for various KRAS isoforms, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Analysis of Pan-KRAS Inhibitor Selectivity

The efficacy and safety of pan-KRAS inhibitors are intrinsically linked to their selectivity for KRAS over other RAS isoforms (HRAS and NRAS) and their potency against a spectrum of KRAS mutations. The following tables summarize the quantitative data for prominent pan-KRAS inhibitors, offering a comparative overview of their biochemical potency and cellular activity.

Table 1: Biochemical Potency (IC50, nM) of Pan-KRAS Inhibitors Against Various KRAS Isoforms

| Inhibitor | KRAS WT | KRAS G12C | KRAS G12D | KRAS G12V | HRAS | NRAS | Reference |

| BI-2865 | - | Potent | Potent | Potent | Spared | Spared | [1][2] |

| BAY-293 | - | Slight Selectivity | Slight Selectivity | Slight Selectivity | - | - | [3] |

| MRTX1133 | 5.37 | 4.91 | 0.14 | 7.64 | - | - | [4][5] |

| BI-2493 | Potent (in amplified models) | - | - | - | - | - | [6][7][8] |

Note: "Potent" indicates significant inhibitory activity as described in the cited literature, though specific IC50 values were not always provided in a comparative format. "-" indicates data not available in the reviewed sources.

Table 2: Cellular Activity (IC50, µM) of Pan-KRAS Inhibitors in KRAS-Mutant Cell Lines

| Inhibitor | Cell Line | KRAS Mutation | IC50 (µM) | Reference |

| BAY-293 | PANC-1 | G12D | Sub-micromolar | [3] |

| BAY-293 | Multiple PDAC lines | Various | 0.95 - 6.64 | [3] |

| BI-2852 | Multiple PDAC lines | Various | 18.83 - >100 | [3] |

Core Signaling Pathways and Inhibitor Mechanism of Action

Pan-KRAS inhibitors primarily function by binding to the inactive, GDP-bound state of KRAS, preventing its activation. This mechanism relies on the intrinsic nucleotide cycling of KRAS mutants.[9][10] By locking KRAS in an "off" state, these inhibitors block downstream signaling through critical effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation and survival.[11][12][13][14]

Figure 1: KRAS Signaling Pathway and Mechanism of Pan-KRAS Inhibitors.

The selectivity of pan-KRAS inhibitors for KRAS over HRAS and NRAS is attributed to subtle but critical amino acid differences within the GTPase domain. For instance, the presence of histidine at position 95 (H95) in KRAS is a key determinant of selectivity for some inhibitors.[9]

Key Experimental Protocols for Assessing Selectivity

A suite of biochemical and cell-based assays is employed to characterize the selectivity and potency of pan-KRAS inhibitors.[4][15][16]

Biochemical Assays

a) Nucleotide Exchange Assays: These assays are fundamental to determining an inhibitor's ability to block the exchange of GDP for GTP, which is the key activation step for KRAS.

Methodology:

-

Reagents: Recombinant KRAS protein (wild-type or mutant), fluorescently labeled GTP (e.g., mant-GTP), and a guanine nucleotide exchange factor (GEF) such as SOS1.

-

Procedure:

-

Incubate the KRAS protein with the pan-KRAS inhibitor at various concentrations.

-

Initiate the exchange reaction by adding the GEF and fluorescently labeled GTP.

-

Monitor the increase in fluorescence over time, which corresponds to the binding of the fluorescent GTP to KRAS.

-

Calculate the IC50 value, representing the inhibitor concentration that reduces the rate of nucleotide exchange by 50%.

-

b) Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity (KD) of an inhibitor to its target protein.

Methodology:

-

Immobilization: Covalently immobilize recombinant KRAS protein onto a sensor chip.

-

Binding: Flow a solution containing the pan-KRAS inhibitor at various concentrations over the sensor chip.

-

Detection: Measure the change in the refractive index at the sensor surface as the inhibitor binds to and dissociates from the immobilized KRAS.

-

Analysis: Analyze the resulting sensorgrams to determine the on-rate (ka), off-rate (kd), and dissociation constant (KD).

References

- 1. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders | bioRxiv [biorxiv.org]

- 6. pan-KRAS inhib News - LARVOL Sigma [sigma.larvol.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]

- 9. resources.revvity.com [resources.revvity.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. reactionbiology.com [reactionbiology.com]

Technical Guide: The Impact of pan-KRAS-IN-8 on the RAS Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of pan-KRAS-IN-8, a potent inhibitor of the Kirsten rat sarcoma virus (KRAS) oncoprotein. It outlines the inhibitor's mechanism of action within the RAS signaling pathway, presents its quantitative efficacy, and describes the experimental protocols used for its evaluation.

Introduction: The Challenge of Targeting KRAS

The Kirsten rat sarcoma virus (KRAS) gene is one of the most frequently mutated oncogenes in human cancers, driving tumor initiation and progression in a significant percentage of pancreatic, colorectal, and non-small-cell lung cancers.[1][2][3] The KRAS protein functions as a molecular switch, cycling between an inactive guanosine diphosphate (GDP)-bound state and an active guanosine triphosphate (GTP)-bound state.[4][5] This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), like Son of Sevenless 1 (SOS1), which promote the active GTP-bound state, and GTPase-activating proteins (GAPs), which promote inactivation.[5]

Mutations in KRAS, most commonly at codons G12, G13, or Q61, impair its ability to hydrolyze GTP, locking the protein in a constitutively active state.[1] This leads to aberrant, continuous activation of downstream pro-proliferative signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[1][2][5] The development of inhibitors that can target multiple KRAS mutants, known as pan-KRAS inhibitors, represents a significant therapeutic strategy.[4][6]

This compound: A Pan-Mutant KRAS Inhibitor

This compound, also identified as Compound 38, is an inhibitor developed to target various mutated forms of the KRAS protein.[7][8] Its primary mechanism involves disrupting the function of these oncoproteins, thereby suppressing the uncontrolled cell proliferation characteristic of KRAS-driven cancers.[7][8] Pan-KRAS inhibitors like this compound are designed to block the activation of KRAS, often by interfering with its interaction with essential regulators like the GEF SOS1.[4][9]

Mechanism of Action and Pathway Inhibition

The RAS signaling cascade is a critical pathway that translates extracellular signals from receptor tyrosine kinases (RTKs) into cellular responses like proliferation and survival. Upon RTK activation, adaptor proteins recruit GEFs such as SOS1 to the cell membrane. SOS1 then facilitates the exchange of GDP for GTP on the KRAS protein, switching it to its active state.[5] Activated KRAS-GTP then engages and activates multiple downstream effector pathways, including the RAF-MEK-ERK pathway.[1][5]

Pan-KRAS inhibitors function by preventing the activation of KRAS. Some pan-KRAS inhibitors have been shown to disrupt the crucial interaction between KRAS and SOS1, which is necessary for nucleotide exchange.[4][9] By blocking this step, the inhibitor ensures that KRAS remains in its inactive, GDP-bound state, effectively shutting down the oncogenic signaling cascade.[10] This leads to a reduction in the phosphorylation of downstream effectors like ERK.[4][11]

Quantitative Efficacy Data

The potency of this compound has been quantified through its half-maximal inhibitory concentration (IC50) in various cancer cell lines harboring different KRAS mutations. The IC50 value represents the concentration of the inhibitor required to reduce a biological process, such as cell proliferation, by 50%.

| Cell Line | KRAS Mutation | IC50 Value (nM) | Reference |

| AsPC-1 | G12D | 0.07 | [7][8] |

| SW480 | G12V | 0.18 | [7][8] |

These nanomolar IC50 values demonstrate the high potency of this compound in suppressing the proliferation of cells driven by two of the most common KRAS mutations, G12D and G12V.[7][8]

Experimental Methodologies

The evaluation of this compound's effect on the RAS signaling pathway involves several key experimental protocols.

Cell Proliferation Assay (IC50 Determination)

This assay is fundamental to determining the cytotoxic or cytostatic effect of an inhibitor on cancer cells.

-

Cell Culture: KRAS-mutant cancer cell lines (e.g., AsPC-1, SW480) are seeded in multi-well plates (e.g., 96-well) and allowed to adhere overnight under standard culture conditions (37°C, 5% CO2).

-

Compound Treatment: A dilution series of this compound is prepared. The cells are treated with these varying concentrations of the inhibitor, including a vehicle control (e.g., DMSO).

-

Incubation: The treated cells are incubated for a fixed period, typically 72 hours, to allow for the compound's effect on proliferation.

-

Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as Resazurin or CellTiter-Glo. The signal generated is proportional to the number of viable cells.

-

Data Analysis: The results are normalized to the vehicle control. A dose-response curve is generated by plotting cell viability against the logarithm of the inhibitor concentration. The IC50 value is calculated from this curve using non-linear regression.

Western Blotting for Pathway Modulation

This technique is used to detect changes in the levels of specific proteins and their phosphorylation status, providing direct evidence of pathway inhibition.

-

Cell Lysis: Cells are treated with this compound at specified concentrations for a defined period (e.g., 3 to 48 hours). After treatment, the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as a BCA assay, to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., total ERK, phosphorylated ERK (p-ERK), total AKT, and a loading control like GAPDH).

-

Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured, indicating the amount of protein present.

-

Analysis: The band intensities are quantified. A decrease in the ratio of phosphorylated protein to total protein (e.g., p-ERK/ERK) in treated samples compared to the control indicates pathway inhibition. Studies on other pan-KRAS inhibitors have shown inhibition of ERK phosphorylation after just 3 hours of treatment.[4]

Conclusion

This compound is a highly potent, pan-mutant KRAS inhibitor that effectively suppresses the proliferation of cancer cells with G12D and G12V mutations.[7][8] Its mechanism of action is consistent with the inhibition of the RAS signaling pathway, preventing the activation of KRAS and subsequently reducing downstream oncogenic signals. The quantitative data and established experimental protocols provide a solid foundation for its further investigation and development as a potential therapeutic agent for a broad range of KRAS-driven cancers.

References

- 1. Advancements in gene therapies targeting mutant KRAS in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting KRAS in pancreatic adenocarcinoma: Progress in demystifying the holy grail - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting KRAS mutations in pancreatic cancer: opportunities for future strategies [frontiersin.org]

- 6. Mutant KRAS inhibitors enter the scene of precision therapeutics for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pan-KRAS-IN-8_TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Targeting KRAS in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

The Inactive State of KRAS Mutants: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the KRAS proto-oncogene are among the most prevalent drivers of human cancers, yet for decades, KRAS was considered "undruggable." This perception has been shattered by the development of inhibitors that specifically target the inactive, GDP-bound state of KRAS mutants, particularly KRAS(G12C). This guide provides an in-depth technical overview of the inactive state of KRAS mutants, focusing on its structural biology, the signaling pathways it governs, and the innovative therapeutic strategies that exploit this conformation. We delve into the detailed experimental protocols used to characterize these mutants and their inhibitors, present quantitative data for key compounds, and provide visualizations of critical pathways and workflows to facilitate a comprehensive understanding of this pivotal area in oncology drug discovery.

The KRAS GTPase Cycle: A Tale of Two States

The function of KRAS as a molecular switch is dictated by its nucleotide-bound state, cycling between an active GTP-bound and an inactive GDP-bound conformation.[1][2] In its inactive state, KRAS is bound to guanosine diphosphate (GDP).[3] Upstream signals, primarily from receptor tyrosine kinases (RTKs), activate guanine nucleotide exchange factors (GEFs), such as SOS1, which promote the exchange of GDP for the more abundant cellular GTP.[4][5] This transition to the active, GTP-bound state induces a conformational change, particularly in the Switch I and Switch II regions, allowing KRAS to interact with and activate downstream effector proteins.[6]

The active state is transient, as GTP hydrolysis back to GDP, accelerated by GTPase-activating proteins (GAPs), returns KRAS to its inactive conformation.[2][3] Oncogenic mutations, most commonly at codons 12, 13, and 61, impair this GTPase activity, leading to an accumulation of the active, GTP-bound form and constitutive downstream signaling.[1][7]

Targeting the "Undruggable": The Rise of Inactive-State Inhibitors

The groundbreaking discovery of a cryptic pocket in the Switch II region of the KRAS(G12C) mutant in its inactive, GDP-bound state has revolutionized KRAS-targeted drug discovery.[8] Inhibitors like sotorasib and adagrasib covalently bind to the mutant cysteine residue in this pocket, effectively trapping KRAS(G12C) in its inactive conformation.[8][9] This prevents the GEF-mediated nucleotide exchange required for its activation, thereby shutting down oncogenic signaling.[8][10] This "trapping" mechanism highlights that even oncogenic KRAS mutants undergo nucleotide cycling and are susceptible to inhibitors that favor the GDP-bound state.[10]

More recently, non-covalent inhibitors targeting other mutations, such as MRTX1133 for KRAS(G12D), have been developed. These inhibitors also bind to the Switch II pocket of the inactive state, preventing the protein-protein interactions necessary for downstream pathway activation.[4][11]

Signaling Pathways Downstream of KRAS

In its active state, KRAS modulates several critical signaling cascades that drive cell proliferation, survival, and differentiation. The two most well-characterized pathways are:

-

The MAPK/ERK Pathway: Active KRAS binds to and activates RAF kinases (ARAF, BRAF, CRAF), initiating a phosphorylation cascade that proceeds through MEK and ultimately ERK.[12] Activated ERK translocates to the nucleus to regulate gene expression related to cell cycle progression.

-

The PI3K/AKT/mTOR Pathway: KRAS can also directly bind to and activate the p110 catalytic subunit of phosphoinositide 3-kinase (PI3K).[12] This leads to the activation of AKT and the subsequent mTOR signaling network, which is crucial for cell growth, metabolism, and survival.[8]

By locking KRAS in its inactive state, targeted inhibitors effectively block signal transduction through these oncogenic pathways.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NanoBRET® TE Intracellular RAS Assay Technical Manual [promega.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Measurement of KRAS-GTPase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structures of N-terminally processed KRAS provide insight into the role of N-acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aurorabiolabs.com [aurorabiolabs.com]

An In-depth Technical Guide to Feedback Regulation in the KRAS Pathway with Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, driving tumor proliferation and survival in a significant percentage of non-small cell lung cancers (NSCLC), colorectal cancers (CRC), and pancreatic ductal adenocarcinomas (PDAC).[1] For decades, direct inhibition of KRAS was considered an insurmountable challenge. However, the recent development of covalent inhibitors specifically targeting the KRAS G12C mutation, such as sotorasib and adagrasib, has marked a paradigm shift in oncology.[2][3]

Despite this breakthrough, the clinical efficacy of these agents is often limited by both primary and acquired resistance. A predominant mechanism of this resistance is the engagement of rapid, adaptive feedback signaling pathways that reactivate downstream effectors, thereby circumventing the inhibitor's action.[4] This technical guide provides an in-depth exploration of the core feedback mechanisms that limit the activity of KRAS inhibitors, presents quantitative data on these effects, details key experimental protocols for their study, and discusses therapeutic strategies to overcome this resistance.

The Core KRAS Signaling Pathway

KRAS is a small GTPase that functions as a molecular switch. It cycles between an inactive, guanosine diphosphate (GDP)-bound state and an active, guanosine triphosphate (GTP)-bound state.[5] In its active state, KRAS engages and activates multiple downstream effector pathways, the two most prominent being the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR cascades, which are critical for cell proliferation, survival, and differentiation.[1]

Oncogenic mutations, such as G12C, impair the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state and leading to persistent downstream signaling.

Figure 1: Simplified overview of the core KRAS signaling pathways.

Mechanism of KRAS G12C Inhibitors

Allele-specific inhibitors like sotorasib (AMG-510) and adagrasib (MRTX849) are designed to exploit the unique cysteine residue present in the KRAS G12C mutant. These drugs covalently bind to this cysteine, locking the KRAS G12C protein in its inactive, GDP-bound state.[3] This prevents GTP loading and subsequent activation of downstream signaling, leading to an initial suppression of the MAPK and PI3K pathways.

Feedback Regulation and Adaptive Resistance

A key challenge limiting the efficacy of KRAS G12C inhibitors is the rapid adaptive reactivation of signaling pathways.[4] This feedback is a dynamic cellular response to the initial inhibition of the oncogenic driver.

RTK-Mediated Feedback Loop

The most well-characterized feedback mechanism involves the reactivation of upstream receptor tyrosine kinases (RTKs). In a KRAS-driven state, the high output from the MAPK pathway establishes a negative feedback loop that dampens upstream signaling from RTKs like EGFR, HER2/3, and FGFR.[6][7]

When a KRAS G12C inhibitor is introduced, the initial suppression of ERK signaling relieves this negative feedback.[7] This disinhibition leads to the hyperactivation of RTKs, which then signal through the adaptor protein GRB2 and the guanine nucleotide exchange factor (GEF) SOS1.[1][6] This upstream reactivation promotes the loading of GTP onto wild-type RAS isoforms (NRAS and HRAS), which are not targeted by the G12C-specific inhibitors.[5][8] The activated wild-type RAS then restimulates the MAPK and PI3K pathways, effectively bypassing the inhibited KRAS G12C and restoring pro-survival signaling.[8][9][10]

Figure 2: The RTK-mediated feedback loop driving adaptive resistance.

Other Feedback and Resistance Mechanisms

-

Parallel Pathway Activation: Inhibition of the MAPK pathway can lead to compensatory signaling through the PI3K/AKT/mTOR pathway.[4][11]

-

Cell Cycle Dysregulation: Concurrent loss-of-function mutations in cell cycle regulators like CDKN2A can promote resistance by allowing constitutive cell proliferation independent of MAPK signaling.[11]

-

On-Target Mutations: Acquired secondary mutations in the KRAS gene can prevent inhibitor binding.[12]

-

Histological Transformation: In some cases, tumors can undergo cellular reprogramming, such as epithelial-to-mesenchymal transition (EMT) or transformation to a different histology (e.g., adenocarcinoma to squamous cell carcinoma), rendering them less dependent on the original KRAS driver.[6][12]

Quantitative Analysis of Feedback Mechanisms

The reactivation of signaling pathways can be quantitatively measured. Studies show a significant rebound in downstream effector phosphorylation within 24-72 hours of treatment with a KRAS G12C inhibitor.

Table 1: Preclinical Quantification of MAPK Pathway Reactivation

| Cell Line Models | Treatment | Time Point | Observation | Reference |

|---|---|---|---|---|

| Panel of 8 KRAS G12C | ARS-1620 (1 µM) | 72 hours | p-ERK levels rebound to ~75% of baseline levels on average. | [1] |

| H358, SW1463, MIA PaCa-2 | ARS-1620 or AMG 510 | 7 days | Sustained KRAS-GTP suppression, but increased levels of active GTP-bound NRAS and HRAS. | [8] |

| H358, Calu1, H1792 | ARS-1620 | 24 hours | Evidence of p-ERK and p-AKT rebound after initial inhibition at 6 hours. |[13] |

Table 2: Efficacy of KRAS G12C Inhibitors in Human Cancer Cell Lines

| Cell Line | Inhibitor | IC50 (nM) | Reference |

|---|---|---|---|

| Panel of 13 Human Lung Cancer Lines | MRTX-1257 (Adagrasib analog) | 0.1 - 356 | [13] |

| Panel of 13 Human Lung Cancer Lines | AMG-510 (Sotorasib) | 0.3 - 2534 |[13] |

Table 3: Clinical Efficacy of Sotorasib and Adagrasib in NSCLC

| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

|---|---|---|---|---|

| Sotorasib | CodeBreaK100 | 37.1% - 41% | 6.3 - 6.8 months | [2][13] |

| Adagrasib | KRYSTAL-1 | 42.9% | 6.5 months |[2] |

Experimental Protocols for Studying Feedback

Analyzing feedback mechanisms requires specific biochemical and proteomic techniques to quantify changes in protein activation states and signaling networks.

Isoform-Specific RAS-GTP Pulldown Assay

This assay is crucial for measuring the activation status of specific RAS isoforms (KRAS, NRAS, HRAS) to demonstrate the bypass mechanism.

Figure 3: Experimental workflow for the RAS-GTP pulldown assay.

Detailed Methodology:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with KRAS inhibitors or vehicle control for the desired time points (e.g., 4, 24, 48, 72 hours).

-

Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and lyse with ice-cold 1X Assay/Lysis Buffer containing protease and phosphatase inhibitors. Scrape cells and collect lysate.[14][15]

-

Lysate Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 15-20 minutes to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.[15]

-

Protein Quantification: Determine the protein concentration of the lysate using a compatible method like BCA assay.[15]

-

Affinity Pulldown: Incubate a standardized amount of protein lysate (e.g., 500 µg - 1 mg) with Raf-1 RAS Binding Domain (RBD) fused to GST and immobilized on agarose beads.[7][15] This incubation is typically done for 30-60 minutes at 4°C with gentle rotation.[7][14]

-

Washing: Pellet the beads by centrifugation at a low speed. Discard the supernatant. Wash the beads three to four times with ice-cold lysis buffer to remove non-specifically bound proteins.[7][14]

-

Elution: After the final wash, remove all supernatant and resuspend the bead pellet in 2X SDS-PAGE sample buffer. Boil the samples for 5-10 minutes to elute the bound proteins.[14]

-

Immunoblotting: Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel. After electrophoresis and transfer to a membrane, probe with primary antibodies specific for KRAS, NRAS, and HRAS to detect the levels of each activated isoform. Also, run a portion of the total cell lysate as an input control.[7]

TMT-Based Quantitative Phosphoproteomics

This high-throughput technique provides a global, unbiased view of the signaling network changes that occur in response to KRAS inhibition, identifying novel feedback loops and resistance pathways.

Detailed Methodology:

-

Protein Extraction and Digestion: Lyse cells from different treatment conditions and quantify protein concentration. Reduce cysteine bonds, alkylate them, and then digest the proteins into peptides using enzymes like Trypsin and Lys-C.[11]

-

Tandem Mass Tag (TMT) Labeling: Label the peptide samples from each condition with a different isobaric TMT reagent. These tags have the same total mass but yield unique reporter ions upon fragmentation in the mass spectrometer, allowing for multiplexed analysis.[6][12]

-

Sample Pooling and Desalting: Combine the TMT-labeled samples into a single mixture. Perform a desalting step using a C18 solid-phase extraction column to remove contaminants.[11]

-

Phosphopeptide Enrichment: To specifically analyze phosphorylation events, enrich for phosphopeptides from the pooled sample. Common methods include Titanium Dioxide (TiO2) chromatography or immobilized metal affinity chromatography (IMAC) using Fe-NTA beads.[6][11]

-

LC-MS/MS Analysis: Fractionate the enriched phosphopeptides using basic pH reversed-phase liquid chromatography (LC). Analyze the fractions by mass spectrometry (MS). A common method is MultiNotch MS3, which uses an MS2 scan for peptide identification and an MS3 scan for accurate quantification of the TMT reporter ions, minimizing interference.[6]

-

Data Analysis: Identify phosphopeptides and their corresponding proteins using a database search algorithm. Quantify the relative abundance of each phosphopeptide across the different conditions based on the intensity of the TMT reporter ions. Perform statistical analysis to identify phosphorylation sites that are significantly up- or down-regulated upon inhibitor treatment.[11]

Strategies to Overcome Feedback Resistance

The understanding of feedback loops has led to the rational design of combination therapies aimed at "vertical inhibition" of the pathway at multiple nodes.

-

KRAS + SHP2 Inhibition: SHP2 is a phosphatase that acts as a critical signaling node linking multiple RTKs to RAS activation.[8] Combining a KRAS G12C inhibitor with a SHP2 inhibitor (e.g., RMC-4550) can block the feedback signals from various RTKs, preventing the activation of wild-type RAS and leading to more sustained MAPK pathway suppression.[3][8]

-

KRAS + EGFR Inhibition: In tumors where feedback is predominantly driven by EGFR (common in colorectal cancer), combining a KRAS inhibitor with an EGFR-blocking antibody like cetuximab can be highly effective.[16][17] This dual blockade prevents the feedback loop at its origin.

-

KRAS + MEK/ERK Inhibition: Targeting a downstream node like MEK or ERK can prevent signal transmission even if upstream feedback occurs. However, this combination can sometimes lead to even stronger upstream feedback activation of RAS, potentially activating other non-MAPK effector pathways.[4][8]

-

KRAS + PI3K/mTOR Inhibition: For tumors that show activation of the PI3K pathway as a resistance mechanism, combining KRAS inhibitors with PI3K or mTOR inhibitors can overcome this bypass track.[4][11]

Figure 4: Sites of action for combination therapies to overcome feedback.

Conclusion

The development of direct KRAS inhibitors is a landmark achievement in cancer therapy. However, the intricacies of cellular signaling, particularly the rapid engagement of adaptive feedback loops, present significant hurdles to durable clinical responses. The reactivation of the MAPK pathway through upstream RTKs and wild-type RAS isoforms is a primary mechanism of adaptive resistance. A deep understanding of these feedback networks, facilitated by quantitative experimental approaches like RAS-GTP pulldowns and phosphoproteomics, is essential for the continued development of effective cancer therapies. The future of KRAS-targeted therapy lies in the strategic implementation of rational combination treatments that can achieve a more profound and sustained inhibition of oncogenic signaling, ultimately improving patient outcomes.

References

- 1. Vertical pathway inhibition overcomes adaptive feedback resistance to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Therapies for Previously "Undruggable" KRAS-Mutated Non-Small Cell Lung Cancer: A Review of Sotorasib and Adagrasib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multiplexed quantitative phosphoproteomics of cell line and tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. SL-TMT: A Streamlined Protocol for Quantitative (Phospho)proteome Profiling using TMT-SPS-MS3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reproducible workflow for multiplexed deep-scale proteome and phosphoproteome analysis of tumor tissues by liquid chromatography–mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 13. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. neweastbio.com [neweastbio.com]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. Cetuximab Enhances the Efficacy of MRTX1133, a Novel KRASG12D Inhibitor, in Colorectal Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Pan-KRAS Inhibition and Tumor Microenvironment Remodeling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides an in-depth technical overview of the mechanisms through which pan-KRAS inhibition remodels the tumor microenvironment (TME), supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction: The Rationale for Pan-KRAS Inhibition in Oncology

The KRAS oncogene is one of the most frequently mutated genes in human cancers, driving tumor initiation, progression, and therapeutic resistance in a significant percentage of pancreatic, colorectal, and non-small cell lung cancers.[1][2] For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the lack of a well-defined binding pocket for small molecule inhibitors.[3] However, recent breakthroughs have led to the development of both mutant-specific and pan-KRAS inhibitors, heralding a new era of targeted therapy.

Pan-KRAS inhibitors are designed to target multiple KRAS mutants, offering a broader therapeutic window compared to allele-specific inhibitors.[4] These inhibitors typically function by binding to the inactive, GDP-bound state of KRAS, preventing its activation by Son of Sevenless (SOS) and subsequent downstream signaling.[3][4] A critical aspect of the anti-tumor activity of pan-KRAS inhibitors is their ability to modulate the TME. KRAS-driven tumors are often characterized by an immunosuppressive TME, rich in myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), and a dense stromal matrix that physically and immunologically shields the tumor from therapeutic intervention.[5][6]

This guide will explore the multifaceted effects of pan-KRAS inhibition on the TME, focusing on the underlying signaling pathways, the resulting cellular and molecular changes, and the methodologies used to study these phenomena.

Core Mechanism: Pan-KRAS Inhibition and Downstream Signaling

Pan-KRAS inhibitors primarily act by locking KRAS in its inactive, GDP-bound state. This prevents the interaction with guanine nucleotide exchange factors (GEFs), most notably SOS1, thereby inhibiting the loading of GTP and subsequent activation of downstream effector pathways.[4][7] The two major downstream signaling cascades affected are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cancer cell proliferation, survival, and differentiation.[7][8]

References

- 1. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Immune vulnerabilities of mutant KRAS in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]